molecular formula C19H23Cl5N2O B569179 N,N'-Dicyclohexylcarbodiimide pentachlorophenol CAS No. 15406-98-1

N,N'-Dicyclohexylcarbodiimide pentachlorophenol

Cat. No.: B569179
CAS No.: 15406-98-1
M. Wt: 472.656
InChI Key: RPHVCMWXLCBLKF-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex is a useful reagent in the preparation of amino acid pentachlorophenol active esters . It has a molecular weight of 1005.30 and a molecular formula of C31H25Cl15N2O3 .


Synthesis Analysis

N,N’-Dicyclohexylcarbodiimide is synthesized from cyclohexyl isocyanate using phosphine oxides as a catalyst . The process involves the decarboxylation of cyclohexyl isocyanate .


Molecular Structure Analysis

The structure of N,N’-Dicyclohexylcarbodiimide has been analyzed based on IR and Raman spectral data . The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene .


Chemical Reactions Analysis

N,N’-Dicyclohexylcarbodiimide is widely used for amide and ester formation, especially for solid-phase synthesis of peptides . It is also used in the preparation of amino acid pentachlorophenol active esters .


Physical and Chemical Properties Analysis

N,N’-Dicyclohexylcarbodiimide is a waxy white solid with a sweet odor . It has a low melting point, which allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .

Scientific Research Applications

1. Protein Synthesis and Pharmaceutical Industries

N,N'-Dicyclohexylcarbodiimide (DCCD) is utilized as a coupling agent in protein synthesis. It plays a crucial role in the recombinant DNA industry and in synthesizing polypeptides in the chemical and pharmaceutical industries. However, it's noted as a potent allergic sensitizer, particularly in the emerging industries involved in recombinant DNA synthesis, posing risks of allergic contact dermatitis in chemists and other professionals in these fields (Hoffman & Adams, 1989).

2. Inhibitor in Photophosphorylation and Oxidative Phosphorylation

DCCD serves as a well-known inhibitor in both photophosphorylation and oxidative phosphorylation processes. It inhibits ATP formation and electron flow, behaving like a classical energy transfer inhibitor. DCCD impacts the proton channel of the coupling system in these processes, significantly affecting the rate of electron flow (Sane, Johanningmeier, & Trebst, 1979).

3. Research in Cellular and Molecular Biology

DCCD has been used extensively in cellular and molecular biology research, especially in studies involving Na+/H+ exchangers and proton translocating enzymes. It acts as a covalent modifier of the Na+/H+ exchanger in rabbit renal cortices, revealing important insights into the microenvironment of the transporter's catalytic site. Additionally, DCCD has been identified as a tool for investigating the mechanism of proton translocation and identifying structures involved in this process (Igarashi & Aronson, 1987; Solioz, 1984).

4. Application in Organic Chemistry

In organic chemistry, DCCD reacts with carboxymethyltriphenylphosphonium chloride to produce N-acyl-N,N′-dicyclohexylureas. This reaction has led to the synthesis of N-acyl-N,N′-dialkylureas with a conjugated system of C=C-C=O bonds, expanding the range of organic compounds that can be synthesized (Nesmeyanov et al., 1981).

5. Potential in Polymer Synthesis

DCCD has been involved in the synthesis of pentachlorophenyl acrylate monomers through the condensation reaction of acrylic acids with pentachlorophenol. These monomers, when copolymerized with pentaerythritol tetraacrylate, can potentially be used to produce acrylate foams upon supercritical carbon dioxide drying, showing promise in the field of polymer synthesis (Wang et al., 2007).

Mechanism of Action

The primary use of N,N’-Dicyclohexylcarbodiimide is to couple amino acids during artificial peptide synthesis . It enhances the electrophilicity of the carboxylate group by forming a highly electrophilic intermediate, which makes nucleophilic attack by the N-terminus in peptide bond formation more effective .

Biochemical Analysis

Biochemical Properties

N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is known for its role in peptide synthesis, where it is used for the activation of the carboxyl group It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions

Molecular Mechanism

The molecular mechanism of action of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is primarily related to its role in peptide synthesis. It is known to facilitate the coupling of amino acids during artificial peptide synthesis

Properties

InChI

InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVCMWXLCBLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657543
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15406-98-1
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the main concern regarding the use of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how does the addition of pentachlorophenol aim to address this?

A1: A major concern when using DCC alone for peptide coupling is the potential formation of racemized products, impacting the optical purity of the synthesized peptides []. The research paper investigates the use of DCC complexes with pentachlorophenol, aiming to improve the optical purity of the resulting peptide active esters. This approach is based on the hypothesis that the complex might facilitate a cleaner reaction with reduced racemization compared to using DCC alone.

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